Mal-PEG5-mal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG5-mal is synthesized through a series of chemical reactions involving the attachment of maleimide groups to both ends of a PEG chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting it with a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester.
Attachment of Maleimide Groups: The activated PEG is then reacted with maleimide to form this compound. .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to verify the molecular weight and functional group integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG5-mal primarily undergoes bioconjugation reactions, specifically:
Thiol-Maleimide Reaction: This is the most common reaction, where the maleimide groups react with thiol groups to form stable thioether bonds. .
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds, such as cysteine or glutathione.
Conditions: The reactions are typically carried out in aqueous solutions at physiological pH to maintain the stability of the PEG chain and the maleimide groups
Major Products
The major products of these reactions are thioether-linked conjugates, which are stable and resistant to hydrolysis. These conjugates are widely used in various applications, including drug delivery and protein modification .
Scientific Research Applications
Mal-PEG5-mal has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and materials.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, enhancing their stability and functionality.
Medicine: Employed in the development of drug delivery systems, where it helps in the targeted delivery of therapeutic agents.
Industry: Used in the production of hydrogels and other materials with specific properties .
Mechanism of Action
The mechanism of action of Mal-PEG5-mal involves the formation of stable thioether bonds through the reaction of its maleimide groups with thiol groups. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The PEG chain provides flexibility and solubility, enhancing the overall stability and functionality of the conjugates .
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG1-mal
- Mal-PEG2-mal
- Mal-PEG3-mal
- Mal-PEG4-mal
- Mal-PEG6-mal
- Mal-PEG8-mal
- Mal-PEG12-mal
Uniqueness
Mal-PEG5-mal stands out due to its optimal chain length, which provides a balance between flexibility and stability. This makes it particularly suitable for applications requiring precise bioconjugation and enhanced solubility .
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O9/c23-17-1-2-18(24)21(17)5-7-27-9-11-29-13-15-31-16-14-30-12-10-28-8-6-22-19(25)3-4-20(22)26/h1-4H,5-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMVLALITLUWEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.